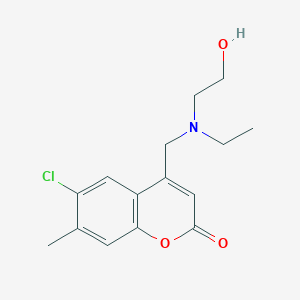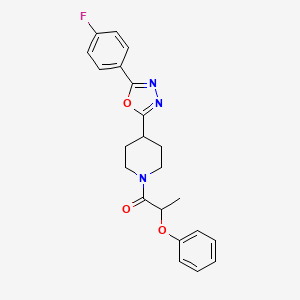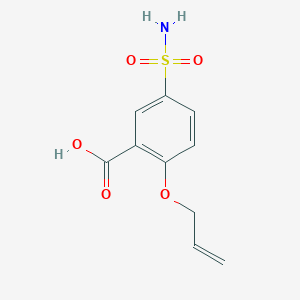
5-Hydroxyisoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyisoquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1958100-67-8 . It has a molecular weight of 189.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7NO3/c12-8-3-1-2-6-4-11-5-7 (9 (6)8)10 (13)14/h1-5,12H, (H,13,14) . The InChI key is BJCXIUAXJSIHIC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.17 . The compound’s physicochemical properties such as its number of heavy atoms, aromatic heavy atoms, H-bond acceptors, and H-bond donors, among others, have been calculated .作用机制
The mechanism of action of 5-Hydroxyisoquinoline-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate several signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. Additionally, this compound has been shown to modulate several signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell proliferation.
实验室实验的优点和局限性
5-Hydroxyisoquinoline-4-carboxylic acid has several advantages for lab experiments, including its ability to act as a precursor for several important compounds and its ability to exhibit several biological activities. However, this compound also has several limitations, including its low solubility in water and its limited availability.
未来方向
There are several future directions for research on 5-Hydroxyisoquinoline-4-carboxylic acid, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for the treatment of inflammatory and neoplastic diseases, and the exploration of its potential as a lead compound for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on signaling pathways involved in inflammation and cell proliferation.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has been extensively used in scientific research for its unique properties. It has several advantages for lab experiments, including its ability to act as a precursor for several important compounds and its ability to exhibit several biological activities. However, it also has several limitations, including its low solubility in water and its limited availability. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of inflammatory and neoplastic diseases.
合成方法
5-Hydroxyisoquinoline-4-carboxylic acid can be synthesized using several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. However, the most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
科学研究应用
5-Hydroxyisoquinoline-4-carboxylic acid has been extensively used in scientific research due to its ability to act as a precursor for several important compounds, including quinoline derivatives, benzofurans, and benzodiazepines. Additionally, this compound has been shown to exhibit several biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
安全和危害
属性
IUPAC Name |
5-hydroxyisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-11-5-7(9(6)8)10(13)14/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXIUAXJSIHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)


![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)
![5-[(2-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2617722.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)


![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2617731.png)
